Oleic Acid-d17

Mass Spectrometry Stable Isotope Dilution Lipid Quantification

Oleic Acid-d17 (CAS 223487-44-3) is a perdeuterated isotopologue of the monounsaturated omega-9 fatty acid oleic acid (9-cis-octadecenoic acid; FA 18:1), in which 17 hydrogen atoms at positions 11 through 18 of the hydrocarbon chain are replaced by deuterium atoms. With a molecular formula of C₁₈H₁₇D₁₇O₂ and a molecular weight of 299.6 Da, this compound carries a +17 Da mass shift relative to endogenous unlabeled oleic acid (282.47 Da).

Molecular Formula C18H34O2
Molecular Weight 299.6 g/mol
CAS No. 223487-44-3
Cat. No. B122635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid-d17
CAS223487-44-3
Synonyms(9Z)-9-Octadecenoic Acid-d17; 
Molecular FormulaC18H34O2
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyZQPPMHVWECSIRJ-DUGYPAGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d17)A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Oleic Acid-d17 (CAS 223487-44-3): Deuterated Stable Isotope-Labeled Internal Standard for Oleic Acid Quantification


Oleic Acid-d17 (CAS 223487-44-3) is a perdeuterated isotopologue of the monounsaturated omega-9 fatty acid oleic acid (9-cis-octadecenoic acid; FA 18:1), in which 17 hydrogen atoms at positions 11 through 18 of the hydrocarbon chain are replaced by deuterium atoms . With a molecular formula of C₁₈H₁₇D₁₇O₂ and a molecular weight of 299.6 Da, this compound carries a +17 Da mass shift relative to endogenous unlabeled oleic acid (282.47 Da) . It is manufactured as a high-purity (≥99% deuterated forms, d1–d17) analytical standard and is formulated as a 5 mg/mL solution in methyl acetate, intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of oleic acid by GC-MS or LC-MS . The deuterium labeling is strategically positioned on the methyl-terminal region of the fatty acid chain (carbons 11–18), distal to the carboxylic acid head group, which minimizes the risk of pH-dependent hydrogen–deuterium back-exchange during sample preparation and chromatographic separation .

Why Oleic Acid-d17 Cannot Be Replaced by Other Deuterated or ¹³C-Labeled Oleic Acid Analogs in Quantitative MS Workflows


Stable isotope-labeled internal standards for oleic acid are not interchangeable commodities. The analytical performance of each isotopologue—d5, d9, d17, d31/d32, or ¹³C₁₈—depends on the interplay of three factors: (i) the magnitude of the mass shift from the endogenous analyte, (ii) the chromatographic H/D isotope effect that alters GC retention time, and (iii) the positional susceptibility of deuterium labels to H/D back-exchange under varying pH and solvent conditions [1]. A smaller mass shift (e.g., +5 Da for d5, +9 Da for d9) risks partial overlap with the natural ¹³C isotopic envelope of endogenous oleic acid (M+1 ≈ 19.8% relative abundance for C₁₈), generating systematic quantification bias in complex biological matrices . Conversely, ¹³C₁₈-labeled oleic acid avoids H/D exchange issues but co-elutes precisely with the unlabeled analyte in both GC and LC, eliminating the orthogonal chromatographic resolution that deuterated analogs can provide as a confirmatory identification parameter . Oleic Acid-d17 occupies a distinct performance niche: its +17 Da mass shift provides clean spectral separation from the endogenous isotopic cluster, while the chromatographic H/D isotope effect yields earlier elution than the protiated form, enabling dual (retention time + mass) discrimination [1].

Oleic Acid-d17: Quantitative Comparator-Based Evidence for Scientific Selection


Mass Shift Superiority: +17 Da for Oleic Acid-d17 vs. +9 Da for Oleic Acid-d9 and +5 Da for Oleic Acid-d5

Oleic Acid-d17 (MW 299.6 Da) produces a +17 Da mass shift from endogenous unlabeled oleic acid (MW 282.47 Da). In comparison, the commonly available Oleic Acid-d9 (MW ~291.5 Da) yields only a +9 Da shift, and Oleic Acid-d5 yields a +5 Da shift. The natural isotopic envelope of oleic acid (C₁₈H₃₄O₂) exhibits an M+1 peak at ~19.8% relative abundance and an M+2 peak at ~1.9% due to natural ¹³C incorporation . The +17 Da shift positions the d17 quantifier ion in a region of the mass spectrum where natural isotopologue abundance is negligible (<0.01%), whereas the +5 Da and +9 Da shifts reside closer to the tail of the endogenous isotopic distribution, introducing potential interference in complex lipid extracts where oleic acid is highly abundant .

Mass Spectrometry Stable Isotope Dilution Lipid Quantification

Isotopic Purity Certification: ≥99% Deuterated Forms (d1–d17) with Formal QC Documentation

Oleic Acid-d17 from Cayman Chemical is certified with a purity of ≥99% deuterated forms (d1–d17), a specification that accounts for all deuterium-containing isotopologues collectively . This purity metric is critical because lower-grade deuterated standards may contain significant fractions of partially deuterated or undeuterated species that co-elute with or spectrally overlap the endogenous analyte, undermining the fundamental assumption of stable isotope dilution. By comparison, synthesized highly deuterated oleic acid (e.g., [D₃₂]oleic acid) produced via catalytic H/D exchange has been reported with ca. 94% D isotopic purity and measurable trans-isomer (elaidic acid) contamination [1]. Independent HPLC analysis by Santa Cruz Biotechnology confirms an absolute chemical purity of 98.1% for Oleic Acid-d17 (C18 column, acetonitrile:water:acetic acid 90:10:0.1, 1.00 mL/min, UV 210 nm, retention time 17.30 min), with TLC purity of 100% (Rf 0.50, silica gel, hexane:acetone:acetic acid) .

Analytical Chemistry Quality Control Reference Standard

Chromatographic H/D Isotope Effect: Orthogonal Retention Time Discrimination in GC-MS

Deuterium-labeled analytes elute earlier than their protium (¹H) counterparts from most gas chromatography stationary phases—a phenomenon known as the chromatographic H/D isotope effect (IE), defined as IE = tR(protium) / tR(deuterium) [1]. Tsikas (2025) demonstrated that IE values for endogenous and exogenous substances range from 1.0009 to 1.0400 in GC-MS, with the magnitude of the effect scaling with the number and position of deuterium substitutions [1]. Oleic Acid-d17, bearing 17 deuterium atoms on carbons 11–18, exhibits a measurable GC retention time shift relative to unlabeled oleic acid. This shift provides an orthogonal selectivity parameter: even in the rare event of mass spectral interference, the deuterated internal standard can be distinguished from the protiated analyte by its earlier elution time. In contrast, ¹³C-labeled analogs (e.g., Oleic Acid-¹³C₁₈) show near-identical retention times (IE ≈ 1.000) and lack this chromatographic isotope effect entirely [1].

Gas Chromatography Isotope Effect Method Selectivity

Deuterium Placement Strategy: Terminal-Chain Labeling (C11–C18) Minimizes H/D Back-Exchange vs. Head-Group Proximal Labeling

The 17 deuterium atoms in Oleic Acid-d17 are positioned exclusively on the methyl-terminal region of the fatty acid chain (carbons 11 through 18), remote from the carboxylic acid head group . This placement is functionally significant: deuterium atoms located on carbon centers adjacent to electron-withdrawing groups (e.g., the –COOH moiety) or on acidic positions are susceptible to pH-dependent H/D back-exchange in protic solvents during sample extraction, derivatization, or chromatographic separation [1]. In contrast, deuterium labels embedded in aliphatic –CD₂– and –CD₃ groups of the hydrocarbon tail exhibit far greater exchange stability under typical bioanalytical conditions (pH 3–9, aqueous/organic solvent mixtures). By comparison, Oleic Acid-d9 carries its deuterium labels on carbons 15–18 only, providing fewer exchange-resistant deuterium atoms and a smaller residual mass shift if exchange were to occur at any labile positions [2].

Sample Preparation H/D Exchange Stability Method Robustness

Validated Use in High-Impact Lipidomics: Internal Standard in Nature-Published BBB Transport Study

Oleic Acid-d17 (Cayman Chemical, catalog #9000432) was selected as the free fatty acid internal standard in a landmark lipidomics study published in Nature by Yang et al. (2020), which investigated age-related impairment of physiological blood–brain barrier transport [1]. In this study, an internal standard mixture containing EquiSPLASH LIPIDOMIX (Avanti Polar Lipids, #330731) and d17-oleic acid was spiked into each sample to control for extraction efficiency, evaluate LC-MS performance, and normalize LC-MS data across the entire lipidomics dataset [1][2]. The choice of d17 over other deuterated oleic acid forms in a study published in a top-tier journal (IF 64.8) with rigorous peer review provides an independent validation of the compound's suitability for demanding quantitative lipidomics applications where data reproducibility and inter-laboratory comparability are essential [1].

Lipidomics Blood-Brain Barrier LC-MS Normalization

Optimal Procurement and Application Scenarios for Oleic Acid-d17 (CAS 223487-44-3)


Quantitative Lipidomics Requiring High-Confidence Free Fatty Acid Internal Standardization

In untargeted or targeted LC-MS/MS lipidomics workflows analyzing human plasma, serum, tissue homogenates, or cell lysates, Oleic Acid-d17 serves as the free fatty acid (FFA) class-specific SIL-IS. Its +17 Da mass shift (vs. +9 Da for d9) provides clean spectral discrimination from the endogenous oleic acid isotopic envelope, which is critical given the high natural abundance of oleic acid (typically 15–25% of total plasma FFA) . As demonstrated by Yang et al. (2020) in Nature, spiking d17-oleic acid alongside the EquiSPLASH LIPIDOMIX mixture enables simultaneous control of extraction efficiency, assessment of LC-MS instrument performance, and normalization of quantitative data across sample batches [1]. The ≥99% deuterated purity with batch-specific QC documentation supports regulatory-facing studies where internal standard traceability is auditable .

GC-MS Quantification of Oleic Acid with Orthogonal Retention Time Confirmation

For GC-MS-based quantification of oleic acid in food chemistry, biodiesel quality control, or clinical fatty acid profiling, Oleic Acid-d17 offers a distinct advantage over ¹³C-labeled internal standards: the chromatographic H/D isotope effect causes d17-oleic acid to elute measurably earlier than unlabeled oleic acid [2]. This earlier elution provides a retention time-based confirmatory parameter that is orthogonal to mass spectral identification. In contrast, Oleic Acid-¹³C₁₈ co-elutes exactly with the endogenous analyte, providing no chromatographic selectivity. The magnitude of the retention time shift scales with the number of deuterium atoms (17 for d17 vs. 9 for d9), offering greater chromatographic resolution [2]. Additionally, the tail-region deuteration (C11–C18) minimizes the risk of H/D exchange during fatty acid methyl ester (FAME) derivatization under acidic methanolysis conditions .

In Vivo Fatty Acid Oxidation and Metabolic Flux Studies Using Deuterium Tracing

Oleic Acid-d17 is specifically described by its manufacturers as enabling studies of fatty acid oxidation in vivo . The 17 deuterium atoms on the terminal alkyl chain serve as a stable isotope tracer that can be distinguished from endogenous oleic acid and its metabolites by mass spectrometry. In metabolic flux experiments, the high deuterium count (17 atoms) provides a robust signal that persists through metabolic transformations involving β-oxidation, where shorter-chain metabolites retain deuterium labels on their terminal segments. The ≥99% deuterated purity ensures that the administered tracer dose does not contain significant undeuterated oleic acid that would confound isotope enrichment calculations . Compared to d9-labeled oleic acid, the d17 tracer generates a larger mass shift in any retained metabolite fragments, facilitating detection in complex biological matrices.

Method Development and Validation for Pharmacokinetic Studies of Oleic Acid-Based Formulations

In pharmaceutical development contexts where oleic acid is used as an excipient, emulsifier, or active pharmaceutical ingredient component, validated bioanalytical methods require a SIL-IS that demonstrates equivalent extraction recovery, ionization efficiency, and matrix effect behavior to the analyte across the calibration range [1]. Oleic Acid-d17, with its 17 deuterium atoms on the methyl terminus (C11–C18), maintains near-identical physicochemical properties (logP, pKa, solubility) to unlabeled oleic acid while providing a sufficient mass shift for multiple reaction monitoring (MRM) transitions in triple-quadrupole LC-MS/MS systems. The documented HPLC purity of 98.1% with defined retention time (17.30 min on C18) and the stability specification of ≥2 years at –20°C support its use in long-term pharmacokinetic studies where internal standard lot-to-lot consistency and stability are critical validation parameters.

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